Product packaging for Ethyl 4-benzylmorpholine-2-carboxylate(Cat. No.:CAS No. 135072-32-1)

Ethyl 4-benzylmorpholine-2-carboxylate

Cat. No.: B105083
CAS No.: 135072-32-1
M. Wt: 249.3 g/mol
InChI Key: JDVADOGJQJZIOJ-UHFFFAOYSA-N
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Description

Overview of Morpholine-Containing Chemical Entities in Contemporary Chemical Sciences

The morpholine (B109124) ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is a privileged scaffold in modern chemical sciences. researchgate.netnih.govnih.gov Its structure, typically adopting a stable chair conformation, offers beneficial physicochemical properties. acs.orgnih.gov The presence of the nitrogen atom makes it a weak base, while the oxygen atom can participate in hydrogen bonding. acs.orgwikipedia.org

These features contribute to the widespread use of morpholine derivatives in various fields. In medicinal chemistry, the morpholine moiety is incorporated into drug candidates to enhance potency, modulate pharmacokinetic properties such as solubility and metabolic stability, and improve brain permeability. researchgate.netacs.orgsci-hub.se The World Drug Index includes over 100 drugs that feature the morpholine nucleus. researchgate.net Consequently, morpholine derivatives have been investigated for a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netnih.govontosight.ai Beyond pharmaceuticals, morpholines are used in industrial applications, such as for pH adjustment in power plant steam systems to prevent corrosion. wikipedia.org

Significance of the 4-Benzylmorpholine-2-carboxylate Moiety in Organic Synthesis and Medicinal Chemistry Paradigms

The 4-benzylmorpholine-2-carboxylate moiety serves as a crucial structural unit in the synthesis of targeted molecules. Ethyl 4-benzylmorpholine-2-carboxylate, specifically, is recognized as a key intermediate for preparing compounds such as 5-HT4 receptor agonists, which are investigated as gastric motility stimulants. chemicalbook.com The free acid form, 4-benzylmorpholine-2-carboxylic acid, acts as a foundational block for developing novel drug candidates, including anti-angiogenesis agents for cancer therapy.

The synthesis of derivatives from this core structure has led to compounds with significant biological effects. For instance, a series of novel hydrazide derivatives synthesized from 4-benzyl-morpholine-2-carboxylic acid demonstrated considerable anti-proliferative activity against various human and mouse cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). nih.gov Structure-activity relationship (SAR) studies on these analogues have revealed that specific substitutions on the benzophenone (B1666685) portion of the molecules are critical for enhancing their cytotoxic effects. nih.gov These findings underscore the importance of the 4-benzylmorpholine-2-carboxylate scaffold in generating diverse molecular libraries for drug discovery.

Historical Context and Evolution of Research on this compound and its Analogues

The study of morpholine itself dates back to the 19th century, with its naming attributed to Ludwig Knorr, who incorrectly postulated it was part of the morphine structure. wikipedia.org Research into functionally substituted morpholines, such as those with a carboxylate group, is a more recent development driven by the demands of medicinal chemistry.

The specific compound, this compound, appears in the scientific literature primarily in the context of its synthesis and use as an intermediate. Patent literature from the early 2000s, such as patent WO2005/47272, provides detailed synthetic procedures for this molecule, highlighting its role as a precursor in the development of new chemical entities. chemicalbook.com Early research focused on establishing efficient synthetic routes, while more recent studies have concentrated on utilizing this scaffold to create novel bioactive compounds. The evolution of research reflects a trend from fundamental synthesis to application-driven development, particularly in the search for new anticancer agents and other therapeutics. nih.gov

Current Research Landscape and Emerging Trends in the Study of Morpholine-2-carboxylate Scaffolds

The current research landscape for morpholine-2-carboxylate scaffolds is characterized by its application in creating sophisticated molecular architectures with precise biological functions. A significant trend is the development of morpholine-containing anticancer drugs with potentially minimal side effects. acs.org Researchers are actively synthesizing and evaluating new analogues for their ability to induce apoptosis (programmed cell death) and inhibit cancer progression by arresting the cell cycle. nih.gov

Another emerging area is the use of morpholine building blocks, derived from amino acids or nucleosides, in the construction of "foldamers" and antisense oligonucleotides. researchgate.net These artificial oligomers, such as phosphorodiamidate morpholino oligomers (PMOs), are designed to modulate gene expression and represent a cutting-edge therapeutic modality. researchgate.net The unique conformational properties of the morpholine ring are leveraged to create stable, biocompatible structures for these advanced applications. This demonstrates a shift towards using these scaffolds not just as components of small-molecule drugs but as the fundamental units of larger, precision-engineered biomolecules. researchgate.net

Data Tables

Physical and Chemical Properties of this compound

PropertyValue
CAS Number 135072-32-1
Molecular Formula C₁₄H₁₉NO₃
Appearance Colorless to light yellow Liquid
Boiling Point 330.3±37.0 °C (Predicted)
Density 1.128
pKa 5.70±0.10 (Predicted)
Storage Sealed in dry, Room Temperature

Data sourced from ChemicalBook. chemicalbook.com

Synthesis of this compound

The following table outlines a documented synthesis process starting from 4-benzylmorpholine-2-carbonitrile.

StepReagent(s)ConditionsDurationYield
1 4-Benzylmorpholine-2-carbonitrile, Ethanol (B145695)Stirring to form a homogeneous solution--
2 Concentrated sulfuric acidSlow, batch-wise addition; temperature rises to 65°C--
3 -Heat to reflux66 hours-
4 Aqueous potassium carbonateCool to room temperature, concentrate, then carefully alkalinize--
5 Ether, Anhydrous magnesium sulfateExtraction, followed by drying of the combined organic phases--
6 -Evaporation under reduced pressure, further drying under high vacuum-87%

This synthesis is detailed in patent WO2005/47272. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO3 B105083 Ethyl 4-benzylmorpholine-2-carboxylate CAS No. 135072-32-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-benzylmorpholine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-2-17-14(16)13-11-15(8-9-18-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVADOGJQJZIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCO1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30910582
Record name Ethyl 4-benzylmorpholine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30910582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135072-32-1, 107904-08-5
Record name Ethyl 4-(phenylmethyl)-2-morpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135072-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-benzylmorpholine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30910582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Benzylmorpholine 2 Carboxylate

Reactions at the Carboxylate Ester Group

Hydrolytic Pathways and Ester Cleavage Mechanisms

The cleavage of the ethyl ester group to yield the corresponding carboxylic acid, 4-benzylmorpholine-2-carboxylic acid, can be achieved through hydrolytic pathways catalyzed by either acid or base. jk-sci.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is an equilibrium process, essentially the reverse of a Fischer esterification. chemistrysteps.comwikipedia.org The mechanism is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. jk-sci.com Subsequent proton transfer and elimination of ethanol (B145695) regenerate the acid catalyst and yield the carboxylic acid product. libretexts.org To drive the equilibrium towards the products, a large excess of water is typically employed. wikipedia.orgchemguide.co.uk

Base-Promoted Hydrolysis (Saponification): Base-promoted hydrolysis is an irreversible process and is often preferred for preparative synthesis. jk-sci.comreddit.com The reaction involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. wikipedia.orglibretexts.org This forms a tetrahedral intermediate which then collapses, expelling an ethoxide ion as the leaving group. The ethoxide ion subsequently deprotonates the newly formed carboxylic acid, creating a carboxylate salt and an ethanol molecule. chemistrysteps.comlibretexts.org An acidic workup is required in a final step to protonate the carboxylate and isolate the free carboxylic acid. jk-sci.com

Condition Catalyst/Reagent Key Features
Acidic HydrolysisCatalytic H+ (e.g., HCl, H2SO4)Reversible equilibrium; requires excess water to drive to completion. chemistrysteps.comlibretexts.org
Basic HydrolysisStoichiometric OH- (e.g., NaOH, KOH)Irreversible; proceeds to completion, forming a carboxylate salt. wikipedia.orgreddit.com

Transesterification Reactions and Derivatization Strategies

Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol (R'-OH). wikipedia.org This reaction provides a direct strategy for synthesizing a library of different esters of 4-benzylmorpholine-2-carboxylic acid, which can be useful for modifying the compound's properties. The reaction can be catalyzed by acids, bases, or various organometallic complexes. wikipedia.org

Common catalysts for transesterification include:

Acid Catalysts: Strong acids protonate the carbonyl group, activating it for nucleophilic attack by the new alcohol. wikipedia.org

Base Catalysts: Bases deprotonate the incoming alcohol, increasing its nucleophilicity. wikipedia.org Solid base catalysts like Na2Si2O5 have also been shown to be effective. ntnu.no

Organometallic Catalysts: Lewis acidic metal complexes, such as tetranuclear zinc clusters or scandium(III) triflate (Sc(OTf)₃), can coordinate to the carbonyl oxygen and activate the ester for reaction under mild conditions. organic-chemistry.org

Enzymes: Lipases can be used as biocatalysts for transesterification under very mild conditions, offering high selectivity. wikipedia.org

This derivatization strategy allows for the synthesis of methyl, isopropyl, or other alkyl esters by simply refluxing the ethyl ester in an excess of the corresponding alcohol with a suitable catalyst. organic-chemistry.org

Catalyst Type Example Mechanism of Action
AcidH₂SO₄Protonation of the carbonyl oxygen, increasing electrophilicity. wikipedia.org
BaseKOH, Na₂Si₂O₅Deprotonation of the incoming alcohol, increasing nucleophilicity. wikipedia.orgntnu.no
Metal ComplexSc(OTf)₃, Zinc ClustersLewis acid activation of the carbonyl group. organic-chemistry.org
EnzymeLipaseFormation of an acyl-enzyme intermediate. wikipedia.org

Chemoselective Reduction of the Ester to Aldehyde or Alcohol

The carboxylate ester group can be selectively reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Alcohol: Strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for the reduction of esters to primary alcohols. commonorganicchemistry.comchemistrysteps.comlibretexts.org The reaction proceeds via a two-step mechanism. The first hydride transfer leads to a tetrahedral intermediate, which then collapses to form an aldehyde. libretexts.orgchemistrysteps.com Because aldehydes are more reactive than esters, the aldehyde intermediate is immediately reduced further by a second equivalent of the hydride reagent to form the primary alcohol, (4-benzylmorpholin-2-yl)methanol. libretexts.orgchemistrysteps.com Other powerful reducing agents like lithium borohydride (B1222165) (LiBH₄) can also be used. commonorganicchemistry.comharvard.edu Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters under standard conditions. libretexts.orgcommonorganicchemistry.com

Reduction to Aldehyde: The partial reduction of an ester to an aldehyde is a more challenging transformation because the aldehyde product is more susceptible to reduction than the starting ester. chemistrysteps.com To achieve this, sterically hindered and less reactive hydride reagents are required, often at low temperatures to stabilize the intermediate. Diisobutylaluminum hydride (DIBAL-H) is the most common reagent for this purpose. libretexts.orgchemistrysteps.comlibretexts.org The reaction is typically performed at low temperatures, such as -78 °C, to prevent over-reduction. libretexts.orgstackexchange.com At this temperature, DIBAL-H adds one equivalent of hydride to the ester, forming a relatively stable tetrahedral intermediate. chemistrysteps.comstackexchange.com This intermediate does not collapse to the aldehyde until an aqueous workup is performed, at which point the excess reducing agent has been quenched, allowing for the isolation of the aldehyde product, 4-benzylmorpholine-2-carbaldehyde. stackexchange.com

Product Reagent Key Conditions
Primary AlcoholLithium Aluminum Hydride (LiAlH₄)Typically in THF or ether, followed by aqueous workup. chemistrysteps.comlibretexts.org
Primary AlcoholLithium Borohydride (LiBH₄)Milder than LiAlH₄, can offer better selectivity in some cases. commonorganicchemistry.comharvard.edu
AldehydeDiisobutylaluminum Hydride (DIBAL-H)Low temperature (e.g., -78 °C) is crucial to prevent over-reduction. libretexts.orglibretexts.org

Reactivity of the N-4 Benzyl (B1604629) Substituent

The N-benzyl group serves as a common protecting group for the morpholine (B109124) nitrogen, but its benzylic C-H bonds also provide a handle for further functionalization or for its eventual removal.

Benzylic Oxidation and Functionalization

The benzylic position (the CH₂ group attached to both the nitrogen and the phenyl ring) is susceptible to oxidation. The selective oxidation of benzylic C-H bonds is a powerful tool in organic synthesis for introducing carbonyl functionality. mdpi.comkhanacademy.org Various methods can be employed for this transformation, often involving transition metal catalysts or hypervalent iodine reagents. mdpi.combeilstein-journals.orgnih.gov

Applying these methods to Ethyl 4-benzylmorpholine-2-carboxylate could potentially lead to the formation of an N-benzoyl morpholine derivative. This would occur via oxidation of the benzylic methylene (B1212753) group to a ketone, followed by cleavage. This functionalization can alter the electronic properties and steric environment of the molecule. Furthermore, recent advances have focused on the direct C-H functionalization of benzylamines, allowing for the introduction of other groups, such as aryl moieties, at the benzylic position through synergistic catalytic systems. rsc.orgresearchgate.net

De-benzylation Strategies and N-deprotection

Removal of the N-benzyl group is a frequent requirement in synthetic sequences to liberate the secondary amine of the morpholine ring. Several distinct strategies exist for this N-deprotection. acs.org

Catalytic Hydrogenolysis: This is the most common method for N-debenzylation. researchgate.net The reaction involves a palladium catalyst, typically on a carbon support (Pd/C), and a source of hydrogen. sigmaaldrich.com The process, known as hydrogenolysis, cleaves the C-N bond, releasing toluene as a byproduct and yielding Ethyl morpholine-2-carboxylate. While effective, this method is incompatible with other functional groups that are sensitive to reduction, such as alkenes or alkynes. acsgcipr.org In some cases, issues like catalyst poisoning or, in the presence of certain aromatic halogens, competing dehalogenation can arise. nacatsoc.org

Transfer Hydrogenation: This is a milder alternative to using high-pressure hydrogen gas. organic-chemistry.org In this method, a hydrogen donor molecule, such as formic acid, ammonium formate, or 1,4-cyclohexadiene, is used to generate hydrogen in situ in the presence of a palladium catalyst. acsgcipr.orgmdma.chorganic-chemistry.org This technique is often faster and can be more selective. organic-chemistry.org

Oxidative Cleavage: When reductive conditions are not viable, oxidative methods can be employed. Reagents like ceric ammonium nitrate (CAN) or systems involving bromo radicals can effect the debenzylation. organic-chemistry.orgnih.gov These methods proceed by oxidizing the benzyl group, which facilitates the cleavage of the C-N bond, often through an iminium ion intermediate that is subsequently hydrolyzed. acs.org

Method Reagents Advantages Limitations
Catalytic HydrogenolysisH₂, Pd/CClean reaction, common and effective. sigmaaldrich.comIncompatible with reducible groups (alkenes, etc.); risk of catalyst poisoning. researchgate.netacsgcipr.org
Transfer HydrogenationAmmonium Formate or Formic Acid, Pd/CAvoids use of H₂ gas; often faster. organic-chemistry.orgmdma.chCan still reduce other sensitive groups. acsgcipr.org
Oxidative CleavageCeric Ammonium Nitrate (CAN); KBr/OxoneOrthogonal to reductive methods. organic-chemistry.orgnih.govHarsh conditions may not be suitable for sensitive substrates. acs.org

Transformations Involving the Morpholine Heterocycle

The morpholine ring is a stable saturated heterocycle. Its transformations typically require specific activation and are not as common as reactions involving its substituents. The primary areas of reactivity on the heterocycle itself involve the nitrogen atom and the stereocenter at C-2.

Ring-Closing Metathesis (RCM) is a powerful method for the synthesis of unsaturated rings via the intramolecular reaction of a molecule containing two terminal alkenes. organic-chemistry.orgwikipedia.org This process is catalyzed by metal complexes, typically ruthenium-based, and proceeds through a metallacyclobutane intermediate, releasing ethylene (B1197577) as a byproduct. organic-chemistry.org RCM is widely employed in the formation of 5- to 30-membered rings, including nitrogen and oxygen heterocycles. wikipedia.org

However, RCM is a tool for the construction of the morpholine ring from an acyclic diene precursor, rather than a transformation of the pre-existing, saturated this compound molecule. The saturated morpholine ring lacks the necessary alkene functional groups to participate in a metathesis reaction.

Similarly, ring-opening metathesis polymerization (ROMP) is not applicable to this compound, as it requires a strained cyclic olefin. The saturated morpholine ring is thermodynamically stable and does not undergo ring-opening under these conditions. Ring-opening reactions of the morpholine ring are generally uncommon and require harsh conditions or specific activation, such as in the polymerization of morpholine-2,5-diones, which are structurally different from the title compound. nih.gov Therefore, transformations of this compound via metathesis are not considered applicable.

The C-2 position of the morpholine ring, bearing the ethyl carboxylate group, is a key site for synthetic modification. The stereochemistry at this position is influenced by stereoelectronic factors, including the anomeric effect from the ring oxygen, which can dictate conformational preferences of the substituents. acs.orgnih.gov These conformational biases, in turn, affect the diastereoselectivity of reactions at this center. A notable transformation involves leveraging the carboxylate group as a precursor to a radical intermediate.

A two-step sequence has been developed for the functionalization at the C-2 position of related N-protected morpholine-2-carboxylate systems. acs.org This process involves:

Hydrolysis of the ester to the corresponding carboxylic acid.

A visible light-promoted, direct decarboxylative alkylation (a Giese-type reaction) to form a new carbon-carbon bond at the C-2 position. acs.org

This methodology allows for the introduction of new substituents onto the morpholine scaffold, demonstrating the reactivity of the C-2 position beyond simple ester manipulations. The stereochemical outcome of such reactions is often governed by a combination of steric and stereoelectronic effects, including the tendency to avoid pseudo A1,3 strain between substituents on the ring. acs.orgnih.gov

Table 1: Representative Transformation at the C-2 Position of a Morpholine-2-carboxylate Derivative
StepReaction TypeReactantsKey Reagents/ConditionsProductReference
1Ester HydrolysisN-Tosylmorpholine-2-carboxylateLiOH, THF/H₂ON-Tosylmorpholine-2-carboxylic acid acs.org
2Decarboxylative AlkylationN-Tosylmorpholine-2-carboxylic acid, AlkenePhotoredox catalyst (e.g., Fukuzumi catalyst), Visible light, Air2-Alkyl-N-tosylmorpholine acs.org

Detailed Mechanistic Postulations for Characteristic Reactions

Two characteristic reactions of this compound and related structures are the cleavage of the N-benzyl protecting group and the functionalization at the C-2 position.

N-Debenzylation Mechanisms

The N-benzyl group is a common protecting group for amines and its removal is a key transformation. Several mechanisms can be postulated depending on the reagents employed.

Acid-Facilitated Hydrogenolysis: A widely used method for N-debenzylation is catalytic hydrogenation. ox.ac.uknih.gov The mechanism is thought to be facilitated by the presence of an acid. nih.gov The morpholine nitrogen is first protonated by the acid. This protonation polarizes the benzylic C-N bond, making the benzyl group more susceptible to cleavage. The polarized bond interacts with the palladium catalyst surface, followed by hydrogenolysis to release toluene and the secondary amine (Ethyl morpholine-2-carboxylate). nih.gov

Oxidative Cleavage: Reagents such as N-iodosuccinimide (NIS) can effect N-debenzylation under non-reductive conditions. ox.ac.uk A plausible mechanism involves the formation of a benzyliminium ion intermediate. The reaction may be initiated by N-halogenation, followed by elimination and subsequent hydrolysis of the iminium ion to yield the debenzylated morpholine and benzaldehyde (B42025). The presence of the neighboring ring oxygen in the morpholine structure may play a role in stabilizing intermediates. ox.ac.uk

Mechanism of Decarboxylative C-2 Functionalization

As described in section 3.3.2, the ester at C-2 can be converted to a carboxylic acid, which can then undergo decarboxylative alkylation. This reaction proceeds via a photoredox-catalyzed radical mechanism. acs.org

Initiation: A photoredox catalyst, upon excitation by visible light, becomes a potent single-electron oxidant (or reductant).

Radical Formation: The excited catalyst interacts with the carboxylate (formed from the carboxylic acid under basic conditions), leading to a single-electron transfer (SET) event. This oxidation of the carboxylate results in its decarboxylation, generating a carbon-centered radical at the C-2 position of the morpholine ring.

Propagation: This C-2 radical adds to an activated alkene (the radical acceptor) in a Giese-type addition.

Termination: The resulting radical intermediate is then reduced by the photocatalyst in its reduced state (or oxidized by another species in the system) and protonated upon workup to yield the final 2-alkylated morpholine product, regenerating the catalyst's ground state. acs.org This process is governed by both steric and stereoelectronic effects, which influence the conformation of the key radical intermediate. acs.org

Stereochemistry and Enantioselective Synthesis of Ethyl 4 Benzylmorpholine 2 Carboxylate Derivatives

Conformational Analysis and Chirality in the Morpholine (B109124) Ring System

The morpholine ring, a six-membered saturated heterocycle containing both oxygen and nitrogen atoms, predominantly adopts a chair conformation to minimize torsional strain. researchgate.netacs.orgcdnsciencepub.com Advanced spectroscopic techniques combined with theoretical calculations have confirmed that the chair conformer is energetically more stable than boat or twist-boat forms. acs.orgnih.gov In substituted morpholines, the substituents tend to occupy the equatorial position to alleviate steric hindrance. For a molecule like Ethyl 4-benzylmorpholine-2-carboxylate, both the large N-benzyl group and the C2-ethyl carboxylate group are expected to preferentially reside in equatorial orientations in the most stable chair conformation. cdnsciencepub.com

The presence of a substituent at the C2 position introduces a stereogenic center, rendering the molecule chiral. The spatial arrangement of the carboxylate group at this position gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers. The specific stereochemistry at C2 is crucial as it significantly influences the molecule's biological activity and interaction with other chiral molecules, such as enzymes and receptors. The conformational preference of the morpholine ring can be influenced by pseudoallylic strain when the nitrogen atom is bonded to a π-system, which can force a 2-substituent into an axial orientation. nih.gov However, for N-benzyl derivatives, the chair conformation with equatorial substituents generally remains the most favored. cdnsciencepub.com

Strategies for Achieving Enantiopurity

The synthesis of enantiomerically pure morpholine derivatives is a significant goal in medicinal chemistry. Various strategies have been developed to control the stereochemistry at the C2 and other positions of the morpholine scaffold.

Chiral Pool Synthesis Leveraging Natural Amino Acids

The chiral pool comprises readily available, enantiopure natural compounds that serve as versatile starting materials in asymmetric synthesis. wikipedia.orgmdpi.com α-Amino acids are prominent members of this pool and provide a straightforward route to chiral morpholine-2-carboxylic acid derivatives. baranlab.org In this approach, the inherent stereochemistry of the amino acid is transferred to the target morpholine structure.

A typical synthetic sequence involves the N-alkylation of an amino acid ester with a suitable dielectrophile, such as a bis(2-haloethyl) ether, or a two-step process involving reaction with an epoxide followed by cyclization. For instance, starting from an enantiopure amino acid like D-serine, the corresponding chiral morpholine derivative can be synthesized, preserving the stereocenter that will become the C2 position of the morpholine ring. mdpi.com This strategy is highly efficient as it avoids the need for a resolution step or an asymmetric catalyst. rsc.org

Asymmetric Catalysis in C-C and C-N Bond Formations

Asymmetric catalysis offers a powerful and atom-economical method for synthesizing chiral molecules. For 2-substituted morpholines, the transition-metal-catalyzed asymmetric hydrogenation of a corresponding dehydromorpholine precursor is a particularly effective strategy. nih.govsemanticscholar.org This "after cyclization" approach creates the stereocenter on a pre-formed ring system. semanticscholar.org

Rhodium complexes bearing chiral bisphosphine ligands have been successfully employed to catalyze the hydrogenation of 2-substituted dehydromorpholines, affording the desired chiral morpholines in high yields and with excellent enantioselectivities. nih.govrsc.org The success of this method is notable because the stereocenter being formed is adjacent to a heteroatom (oxygen), which can present challenges. nih.govsemanticscholar.org

Table 1: Asymmetric Hydrogenation of Dehydromorpholine Derivatives

Substrate (Dehydromorpholine) Catalyst Yield (%) Enantiomeric Excess (ee, %)
2-Phenyl-N-Boc-dehydromorpholine SKP-Rh complex >99 99
2-(4-Fluorophenyl)-N-Boc-dehydromorpholine SKP-Rh complex >99 99
2-(2-Thienyl)-N-Boc-dehydromorpholine SKP-Rh complex >99 98
2-Methyl-N-Boc-dehydromorpholine SKP-Rh complex >99 94

Data sourced from studies on asymmetric hydrogenation. nih.govsemanticscholar.org

Diastereoselective Synthetic Routes for Morpholine Scaffolds

When multiple stereocenters are present in the morpholine ring, controlling the relative stereochemistry (diastereoselectivity) becomes critical. Diastereoselective protocols have been developed for the synthesis of polysubstituted morpholines, such as 2,3-disubstituted derivatives. nih.govacs.org

One effective strategy involves the condensation of an imine with a lactone, where the reaction conditions can be tuned to favor the formation of either the cis or trans diastereomer. nih.gov For example, the acid-catalyzed condensation of N-functionalized alkylimines with a silylketene acetal derived from a 1,4-dioxan-2-one leads preferentially to 2,3-trans-morpholine products. nih.gov Conversely, using basic conditions for the condensation of an N-tosylimine with the same lactone favors the 2,3-cis diastereomer. nih.gov These methods allow for the construction of highly decorated morpholine scaffolds with predictable stereochemical outcomes. nih.govacs.org

Resolution Methods, Including Enzyme-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used technique for separating a racemic mixture into its constituent enantiomers. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Enzyme-catalyzed kinetic resolution is a particularly powerful variant due to the high enantioselectivity of enzymes. nih.gov

A highly relevant example is the resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate. researchgate.net In this process, a lipase enzyme is used to selectively catalyze the hydrolysis of one enantiomer of the ester. This leaves the unreacted ester enriched in the other enantiomer. The process can be highly efficient, affording both the hydrolyzed carboxylic acid and the remaining ester in high yield and with excellent enantiomeric excess. researchgate.net

Table 2: Enzyme-Catalyzed Kinetic Resolution of Racemic n-Butyl 4-benzylmorpholine-2-carboxylate

Product Catalyst Yield (%) Enantiomeric Excess (ee, %)
(R)-n-butyl 4-benzylmorpholine-2-carboxylate Lipase 94 >99
(S)-4-benzylmorpholine-2-carboxylic acid Lipase 97 >99

Data from an enantioselective synthesis employing enzyme-catalyzed resolution. researchgate.net

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective transformation. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy has been applied to the synthesis of chiral morpholinones, which are precursors to morpholine derivatives. researchgate.netnih.gov

For example, a chiral auxiliary such as pseudoephedrine can be used to synthesize chiral 1,2-amino alcohols. nih.gov These can then be cyclized to form morpholinone products with high diastereoselectivity. The auxiliary controls the facial selectivity of reactions such as alkylation or aldol condensation at a position adjacent to the future C2 atom. Once the new stereocenter is set, the auxiliary can be cleaved under mild conditions. Evans oxazolidinones are another class of effective chiral auxiliaries used for this purpose. wikipedia.org

Impact of Stereochemical Configuration on Reactivity and Transformation Outcomes

The stereochemistry of substituted morpholines, including derivatives of this compound, has a profound impact on their reactivity and the stereochemical course of their reactions. The conformational rigidity or flexibility of the morpholine ring, dictated by the spatial arrangement of its substituents, can lead to preferential attack of reagents from a particular face of the molecule, resulting in high diastereoselectivity in chemical transformations.

Research into the synthesis of 2,3-disubstituted morpholine congeners has shed light on the role of stereoelectronic and steric effects in governing reaction outcomes. In the formation of morpholine hemiaminals, the diastereoselectivity of the reaction is influenced by the avoidance of pseudo A1,3 strain, which is the steric strain between substituents at the 1- and 3-positions of a six-membered ring. This strain can force the molecule to adopt a conformation that minimizes these unfavorable interactions, thereby directing the approach of incoming reagents. For instance, in certain diastereomers, both the hydroxyl and carboxylate functionalities may be forced into axial positions to alleviate this strain, a conformational preference that directly impacts the subsequent reactivity of these functional groups. nih.gov

A concrete example of this differential reactivity can be observed in the hydrolysis of ester groups in diastereomeric morpholine derivatives. An axial ester group has been shown to be more resistant to hydrolysis compared to its equatorial counterpart. nih.gov This difference in reactivity is attributed to the greater steric hindrance around the axial ester, which is shielded by other axial substituents, making it less accessible to the hydrolyzing agent. This steric impediment results in a slower reaction rate and a diminished yield for the hydrolysis of the axial ester. nih.gov

The following interactive table summarizes the observed impact of stereochemical configuration on the hydrolysis of a pair of diastereomeric 2,3-disubstituted morpholine esters, illustrating the practical consequences of these stereochemical differences.

Furthermore, the stereochemical configuration of the starting morpholine derivative can also dictate the stereochemistry of the products formed in subsequent reactions. This is particularly evident in reactions where new stereocenters are created. The existing chiral centers on the morpholine ring can act as internal chiral auxiliaries, directing the formation of one stereoisomer over another. This substrate-controlled diastereoselectivity is a valuable tool in asymmetric synthesis, allowing for the construction of complex molecules with a high degree of stereochemical precision.

Role of Ethyl 4 Benzylmorpholine 2 Carboxylate As a Key Synthetic Intermediate

Construction of Complex Heterocyclic Systems via Ethyl 4-benzylmorpholine-2-carboxylate

The inherent structure of this compound makes it a valuable scaffold for assembling larger, multi-cyclic systems. While not typically used in ring-fusion reactions where new rings are built directly onto the morpholine (B109124) frame, its primary role is as a sophisticated, pre-functionalized building block. Chemists utilize this intermediate to introduce the entire N-benzylmorpholine-2-carboxylate moiety into a target molecule in a single, efficient step.

The synthesis of potent and selective 5-HT4 receptor agonists, for example, often involves the coupling of distinct heterocyclic systems. chemicalbook.com In these syntheses, the morpholine unit can be a key component of the final molecular structure, responsible for establishing critical interactions with the biological target. The ester function at the C-2 position provides a convenient handle for linkage to other molecular fragments, while the N-benzyl group serves as a stable protecting group that can be removed later in the synthetic sequence if necessary. This strategy of using pre-formed, complex building blocks is fundamental to modern medicinal chemistry for creating libraries of intricate compounds for biological screening.

Precursor to Bioactive Molecules and Drug Candidates

The most prominent application of this compound is as a key intermediate in the preparation of high-affinity 5-HT4 receptor agonists, which are investigated as potential gastrointestinal prokinetic agents. chemicalbook.com The morpholine ring is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif found in many biologically active compounds due to its favorable properties, including metabolic stability and the ability to form hydrogen bonds.

The journey from a synthetic intermediate like this compound to a final drug candidate involves a multi-step synthetic sequence. Typically, the ester group is converted into an amide via coupling with a suitable amine-containing fragment. This amide bond formation is a cornerstone of pharmaceutical synthesis, creating a stable linkage that is central to the final molecule's architecture and biological function. While specific industrial synthetic routes for marketed drugs like Prucalopride may utilize different starting materials, the role of intermediates like this compound is critical in the research and development phase for this entire class of compounds. chemicalbook.comtdcommons.org

Below is a table of representative bioactive molecules that contain a morpholine scaffold, illustrating the importance of this heterocyclic system in drug design.

Compound ClassExample TargetTherapeutic Area
5-HT4 Receptor AgonistsSerotonin (B10506) 5-HT4 ReceptorGastroenterology (Prokinetic)
Kinase InhibitorsEGFR, mTOROncology
AntimalarialsPlasmodium falciparumInfectious Disease
AntifungalsSterol BiosynthesisInfectious Disease

Strategies for Chemical Diversification and Derivatization

The chemical structure of this compound is amenable to a wide range of modifications, allowing chemists to systematically alter its properties and explore structure-activity relationships (SAR).

The ethyl ester functional group is a primary site for chemical diversification. It can be readily converted into a variety of amides and hydrazides, which are common functional groups in drug molecules.

Amide Formation: The most common method for creating amide derivatives is through the reaction of the ester with a primary or secondary amine, a process known as aminolysis. While this reaction can be slow, it is often facilitated by converting the ester to a more reactive carboxylic acid, which is then coupled with the amine using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov This approach allows for the introduction of a vast array of chemical functionalities into the molecule, depending on the structure of the amine used. google.comhighfine.com

Hydrazide Formation: Hydrazides are synthesized by reacting the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an alcohol solvent under reflux. researchgate.net The resulting hydrazide is a versatile intermediate in its own right and can be used to synthesize other heterocyclic systems, such as 1,3,4-oxadiazoles or pyrazoles, or to form hydrazone derivatives. rjptonline.orgnih.govajgreenchem.com

These derivatization strategies are summarized in the table below.

Starting MaterialReagent(s)Product ClassSignificance
This compoundPrimary/Secondary Amine (R¹R²NH), Coupling Agents (e.g., EDCI)AmideIntroduces diverse side chains, common in bioactive molecules
This compoundHydrazine Hydrate (N₂H₄·H₂O)HydrazideKey intermediate for further heterocyclic synthesis

Systematic modification of the ester and N-benzyl groups is a key strategy for optimizing the pharmacological profile of a lead compound.

Ester Modification: The ethyl group of the ester can be swapped for other alkyl or aryl groups. For example, converting it to a methyl ester or a more sterically hindered tert-butyl ester can modulate the compound's rate of hydrolysis, solubility, and cell permeability. This is a common tactic in drug design to create prodrugs or to fine-tune pharmacokinetic properties. nih.gov

Benzyl (B1604629) Moiety Modification: The benzyl group on the morpholine nitrogen is another critical point for modification. Substituents can be added to the phenyl ring of the benzyl group to probe electronic and steric effects on biological activity. For instance, adding electron-withdrawing groups (like -Cl or -CF₃) or electron-donating groups (like -OCH₃) can influence how the molecule binds to its target receptor. nih.gov Alternatively, the entire benzyl group can be replaced with other protecting groups or functional moieties to explore different regions of chemical space and optimize biological potency and selectivity. nih.gov Such modifications are central to SAR studies aimed at identifying the most effective drug candidates. mdpi.com

Utility in the Development of Fine Chemicals and Advanced Materials

The documented utility of this compound is predominantly in the realm of organic synthesis as a building block for fine chemicals, specifically pharmaceutical intermediates. chemicalbook.com Its value lies in its application toward the synthesis of complex, biologically active molecules.

To date, there is limited to no evidence in the scientific literature of its application in the development of advanced materials. While other carboxylate-containing molecules have been used as ligands for creating metal-organic frameworks (MOFs) or coordination polymers for catalysis, mdpi.comsemanticscholar.org and other benzyl-functionalized compounds have been incorporated into specialized polymers, nih.gov this compound itself has not been reported for these uses. Its primary and established role remains that of a high-value intermediate for the life sciences sector.

Medicinal Chemistry Applications and Pharmacological Profiles of Morpholine 2 Carboxylate Scaffolds

Pharmacophore Identification and Design Principles for Morpholine-based Agents

The morpholine (B109124) nucleus is considered a versatile pharmacophore due to its ability to engage in various biological interactions and its capacity to improve the pharmacokinetic profile of drug candidates. The design of morpholine-based therapeutic agents often leverages the structural features of the morpholine ring to achieve desired biological activities. The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor or a basic center, while the ether oxygen can also participate in hydrogen bonding. These features allow for specific interactions with biological targets such as enzymes and receptors.

In the context of monoamine reuptake inhibitors, the morpholine scaffold has been a key component in the design of agents targeting serotonin (B10506) and norepinephrine (B1679862) transporters. Structure-activity relationship (SAR) studies of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, for which n-butyl 4-benzylmorpholine-2-carboxylate is a key synthetic intermediate, have revealed critical design principles. nih.gov The stereochemistry at the 2-position of the morpholine ring and the substitution pattern on the aromatic rings are determinant factors for the potency and selectivity of these compounds as serotonin reuptake inhibitors (SRIs), norepinephrine reuptake inhibitors (NRIs), or dual serotonin-norepinephrine reuptake inhibitors (SNRIs). nih.gov

Modulation of Neurotransmitter Transporters by Morpholine Derivatives

Derivatives of the 4-benzylmorpholine-2-carboxylate scaffold have been investigated for their ability to modulate the activity of monoamine transporters, which are crucial for regulating neurotransmitter levels in the central nervous system.

Selective Serotonin Reuptake Inhibition (SRI)

SAR studies on 2-substituted-4-benzylmorpholine derivatives have demonstrated that specific stereoisomers and substitution patterns can lead to potent and selective inhibition of the serotonin transporter (SERT). The precise arrangement of the benzyl (B1604629) group on the morpholine nitrogen and the substituents at the 2-position are crucial for achieving high affinity and selectivity for SERT. nih.gov

Selective Noradrenaline Reuptake Inhibition (NRI)

Similarly, the structural features of 4-benzylmorpholine-2-carboxylate derivatives can be tailored to achieve selective inhibition of the norepinephrine transporter (NET). The stereochemistry and the nature of the aromatic substituents play a significant role in determining the potency and selectivity for NET over other monoamine transporters. nih.gov

Dual Serotonin and Noradrenaline Reuptake Inhibition (SNRI)

The versatility of the 4-benzylmorpholine-2-carboxylate scaffold allows for the development of dual-acting inhibitors that target both SERT and NET. By optimizing the stereochemistry and the substitution on the aromatic rings of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, researchers have successfully identified potent and selective dual SNRIs. nih.gov One such compound, a potent and selective dual SNRI, was selected as a candidate for further pre-clinical evaluation. nih.gov

Dopamine (B1211576) Transporter (DAT) Binding and Modulation

While extensive research has been conducted on the interaction of 4-benzylmorpholine-2-carboxylate derivatives with serotonin and norepinephrine transporters, specific data on their binding and modulation of the dopamine transporter (DAT) is less documented in publicly available literature. However, the broader class of morpholine-containing compounds has been explored for activity at DAT. For instance, studies on other heterocyclic scaffolds containing a morpholine moiety have been conducted to assess their affinity for the dopamine transporter. Further investigation is required to fully elucidate the potential of the 4-benzylmorpholine-2-carboxylate scaffold in modulating DAT activity.

Anti-Angiogenic and Anti-Proliferative Activities of Derivatized Compounds

Recent research has highlighted the potential of morpholine-containing compounds as anti-cancer agents, with some derivatives exhibiting anti-angiogenic and anti-proliferative properties. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and its inhibition is a key strategy in cancer therapy.

Several studies have shown that morpholine-substituted compounds can exhibit significant cytotoxic activity against various cancer cell lines. For example, a series of morpholine-substituted quinazoline (B50416) derivatives displayed cytotoxic potential against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cell lines. nih.govnih.gov In another study, morpholine-substituted tetrahydroquinoline derivatives were identified as potential mTOR inhibitors with potent and selective cytotoxicity against A549, MCF-7, and MDA-MB-231 (triple-negative breast cancer) cell lines. mdpi.com

Furthermore, the morpholine moiety has been incorporated into molecules designed to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Inhibition of VEGFR-2 is a well-established approach to block tumor-induced angiogenesis. nih.govresearchgate.netmdpi.commdpi.com While direct studies on the anti-angiogenic and anti-proliferative activities of Ethyl 4-benzylmorpholine-2-carboxylate derivatives are not extensively reported, the established anti-cancer potential of other morpholine-containing scaffolds suggests that derivatization of this compound could lead to novel anti-angiogenic and anti-proliferative agents.

Below is a table summarizing the activities of some morpholine-containing compounds against various cancer cell lines.

Compound ClassCancer Cell LineActivity
Morpholine substituted quinazolinesA549, MCF-7, SHSY-5YCytotoxic
Morpholine-substituted tetrahydroquinolinesA549, MCF-7, MDA-MB-231Cytotoxic (mTOR inhibition)

Exploration of Other Therapeutic Areas for Morpholine-2-carboxylate Analogues

The morpholine-2-carboxylate scaffold has emerged as a versatile platform in medicinal chemistry, with researchers exploring its potential across a range of therapeutic areas beyond its initial applications. The inherent structural features of the morpholine ring, such as its ability to improve physicochemical properties and engage in various biological interactions, have spurred investigations into its efficacy in oncology, neurodegenerative diseases, and inflammatory conditions. acs.orgnih.gov

One notable area of exploration is in the development of novel anticancer agents. A study focusing on a series of 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives, which are structurally analogous to this compound, has demonstrated significant anti-proliferative activity. nih.gov These compounds were evaluated in vitro against various cancer cell lines, revealing that specific substitutions on the benzophenone (B1666685) moiety are crucial for their cytotoxic effects. nih.gov For instance, the presence of a methyl group on one of the phenyl rings of the benzophenone scaffold was found to be essential for antiproliferative activity. nih.gov

Detailed findings from this research highlighted two compounds, designated as 8b and 8f, which exhibited potent anti-mitogenic activity. nih.gov Further investigation into their mechanism of action suggested that these compounds induce cell cycle arrest at the G2/M phase and promote apoptosis through a caspase-activated DNase pathway in murine ascites lymphoma. nih.gov

Table 1: In Vitro Antiproliferative Activity of 4-benzyl-morpholine-2-carboxylic acid hydrazide derivatives
CompoundSubstitution on Benzophenone Ring ASubstitution on Benzophenone Ring BObserved Activity
8bortho-bromomethylSignificant anti-mitogenic activity
8fpara-methylmethylSignificant anti-mitogenic activity

Beyond oncology, the physicochemical properties of the morpholine ring, such as its contribution to favorable pKa values and its ability to enhance solubility and brain permeability, make its derivatives attractive candidates for central nervous system (CNS) disorders. acs.orgnih.gov The morpholine scaffold is often incorporated into drug candidates to improve their pharmacokinetic and pharmacodynamic profiles, facilitating their ability to cross the blood-brain barrier. acs.org This has led to the investigation of morpholine-containing compounds for mood disorders, pain, and neurodegenerative diseases. acs.orgnih.gov While specific studies on this compound in these areas are not widely documented, the broader class of morpholine derivatives continues to be a focus of CNS drug discovery. acs.orgnih.gov

Mechanistic Investigations of Biological Actions of Morpholine Derivatives

In the context of the central nervous system, morpholine derivatives often exhibit their effects by modulating the activity of various neurotransmitter receptors. acs.orgnih.gov They can act as agonists, antagonists, or allosteric modulators, depending on the specific receptor and the substitution pattern on the morpholine ring. acs.org For some receptors involved in mood regulation and pain, morpholine-containing compounds have been found to desensitize or downregulate their action, often due to structural similarities with endogenous ligands. acs.orgnih.gov The oxygen atom of the morpholine ring can form hydrogen bonds, while the ring itself can participate in hydrophobic interactions, contributing to the binding affinity and specificity for the target protein. acs.org

The role of the morpholine ring in improving drug-like properties is a key aspect of its mechanism of action from a pharmacokinetic perspective. acs.orgnih.gov The presence of the weakly basic nitrogen atom provides a pKa value that is often close to physiological pH, which can enhance aqueous solubility and absorption. acs.orgnih.gov This is particularly important for drugs targeting the CNS, as improved solubility and a balanced lipophilic-hydrophilic profile are critical for crossing the blood-brain barrier. acs.orgnih.gov

Furthermore, morpholine derivatives have been investigated as enzyme inhibitors. researchgate.net For example, in the context of antifungal agents, morpholine derivatives have been shown to interfere with sterol biosynthesis in fungi, a mechanism that is distinct from that of many other antifungal drugs. nih.gov While the specific enzymatic targets of this compound have not been fully elucidated in the provided context, the broader class of morpholine derivatives has demonstrated the ability to inhibit a variety of enzymes, contributing to their therapeutic potential in different disease areas. researchgate.net

The anticancer activity of the aforementioned 4-benzyl-morpholine-2-carboxylic acid hydrazide derivatives provides a more specific example of the mechanistic action of this class of compounds. nih.gov The induction of cell cycle arrest at the G2/M phase points to an interference with the cellular machinery responsible for mitosis. nih.gov The subsequent activation of caspase-mediated apoptosis indicates that these compounds can trigger programmed cell death in cancer cells, a highly desirable trait for chemotherapeutic agents. nih.gov

Table 2: Mechanistic Roles of the Morpholine Moiety
Mechanistic RoleDescriptionTherapeutic Relevance
Receptor ModulationActs as an agonist, antagonist, or allosteric modulator of neurotransmitter receptors. acs.orgnih.govCNS disorders (e.g., mood disorders, pain). acs.orgnih.gov
Enzyme InhibitionInhibits the activity of specific enzymes, such as those involved in fungal sterol biosynthesis. researchgate.netnih.govAntifungal therapy, potentially other diseases. researchgate.netnih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) ModulationImproves solubility, permeability (including across the blood-brain barrier), and overall drug-like properties. acs.orgnih.govBroadly applicable across therapeutic areas, especially for CNS-acting drugs. acs.orgnih.gov
Induction of ApoptosisTriggers programmed cell death in cancer cells via pathways such as caspase activation. nih.govOncology. nih.gov

Structure Activity Relationship Sar Studies of Ethyl 4 Benzylmorpholine 2 Carboxylate Analogues

Systematic Design and Synthesis of Analogues for SAR Probing

The exploration of the SAR for ethyl 4-benzylmorpholine-2-carboxylate analogues begins with the rational design and synthesis of new derivatives. e3s-conferences.org The synthetic strategies are varied and adaptable, often starting from key intermediates like vicinal amino alcohols, epoxides, or aziridines to construct the core morpholine (B109124) ring. researchgate.net The design of new analogues typically involves a systematic approach where specific parts of the molecule are modified to probe their importance for biological activity.

Key modification strategies include:

Substitution on the N-benzyl group: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions (ortho, meta, para) of the phenyl ring to explore electronic and steric effects.

Modification of the C2-carboxylate group: Converting the ethyl ester to other esters, amides, or carboxylic acids to investigate the influence of this group on target binding and cell permeability.

Alterations to the morpholine ring: Introducing substituents at other positions of the morpholine ring (e.g., C3, C5, C6) or creating bridged morpholine structures to constrain the conformation and enhance specificity. e3s-conferences.org

Varying linker regions: In analogues where the morpholine is connected to another pharmacophore, the length and flexibility of the linker can be altered to achieve optimal orientation within the biological target's binding site. nih.gov

For example, a series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group were synthesized by reacting the quinoline (B57606) core with morpholine, using linkers of varying carbon lengths to explore their effect on cholinesterase inhibition. nih.gov Another approach involved the convergent synthesis of morpholine-based analogues of the natural product zampanolide, where different N-acyl groups were installed on the morpholine nitrogen to probe their impact on antiproliferative activity. researchgate.net These systematic synthetic efforts generate libraries of related compounds, which are then subjected to biological evaluation to build a comprehensive SAR profile.

Correlation Between Structural Modifications and Biological Activity Profiles

SAR studies establish a direct link between specific structural features and the resulting biological activity. For analogues of this compound, modifications across the scaffold have led to significant insights into the structural requirements for various biological targets.

In the development of PI3K/MEK bifunctional inhibitors based on the morpholine-containing drug ZSTK474, replacing one of the morpholine groups served as a powerful SAR probe. nih.gov Substitution of a morpholine with piperazine (B1678402) resulted in a significant reduction in PI3K inhibition, highlighting the critical role of the morpholine oxygen. nih.gov However, subsequent N-acetylation of the piperazine restored the inhibitory activity, suggesting the need for a hydrogen bond acceptor in that position. nih.gov Further studies showed that replacing the morpholine with ethanolamine (B43304) or diethanolamine (B148213) maintained high potency against the PI3Kα isoform but altered the selectivity profile against other isoforms. nih.gov

Similarly, the length of a linker connecting the morpholine ring to a quinoline core was found to be crucial for cholinesterase inhibition. nih.gov Derivatives with a two-carbon (2-methylene) linker exhibited superior activity compared to those with three- or four-carbon linkers, indicating that a specific distance and orientation between the two pharmacophoric groups are required for optimal binding to both the catalytic and peripheral sites of the enzyme. nih.gov

These correlations are fundamental to optimizing lead compounds.

Table 1: SAR of Morpholine Analogues
Parent ScaffoldStructural ModificationBiological TargetObserved Change in ActivityReference
ZSTK474 (PI3K Inhibitor)Replacement of one morpholine with piperazinePI3Kα, β, γ, δ>36-fold reduction in inhibition nih.gov
ZSTK474 AnalogueN-acetylation of the replacement piperazinePI3K IsoformsActivity restored to levels similar to parent compound nih.gov
ZSTK474 (PI3K Inhibitor)Replacement of one morpholine with ethanolaminePI3K IsoformsMaintained high PI3Kα inhibition; reduced PI3Kδ and PI3Kβ inhibition nih.gov
Quinoline-Morpholine HybridChange linker from 2-methylene to 3- or 4-methyleneCholinesterases (AChE & BChE)Decreased inhibitory activity nih.gov
Morpholino-ZampanolideChange N-substituent from Acetyl/Benzoyl to TosylCancer Cell ProliferationSignificantly reduced antiproliferative activity researchgate.net

Influence of Stereochemistry on Receptor Binding and Efficacy

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of chiral molecules like this compound and its derivatives. nih.govbiomedgrid.com Since biological targets such as enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers of a drug molecule. biomedgrid.com This can lead to one enantiomer being highly potent while the other is less active or even inactive. nih.gov

The significance of stereochemistry is clearly demonstrated in a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, which were prepared using an enantioselective synthesis involving the resolution of a racemic n-butyl 4-benzylmorpholine-2-carboxylate, a close analogue of the title compound. The study found that the inhibition of serotonin (B10506) and noradrenaline reuptake was highly dependent on the stereochemistry of the molecule. This stereoselectivity allowed for the identification of compounds that were selective inhibitors for the serotonin transporter (SRI), selective for the noradrenaline transporter (NRI), or potent dual inhibitors (SNRI), simply by altering the stereochemical configuration.

This highlights that the spatial orientation of substituents on the morpholine ring is critical for achieving the correct interaction with the amino acid residues in the binding sites of target proteins. Consequently, controlling the stereochemistry is a fundamental aspect of designing specific and effective agents based on this scaffold.

Pharmacophore Mapping and Ligand Design for Target Specificity and Potency

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and charged groups—that are essential for a molecule to bind to a specific biological target. patsnap.comresearchgate.net The morpholine moiety is considered a privileged pharmacophore because its structural and electronic properties are well-suited for molecular recognition. nih.govresearchgate.net

Pharmacophore modeling can be ligand-based, derived from a set of known active molecules, or structure-based, derived from the 3D structure of the target's binding site. patsnap.commdpi.com For benzylmorpholine derivatives, a general pharmacophore model can be inferred from SAR data. Key features would likely include:

A Hydrogen Bond Acceptor: The oxygen atom of the morpholine ring. Molecular docking studies of the PI3K inhibitor ZSTK474 have shown that one of its morpholine oxygens forms a crucial hydrogen bond with the backbone of a valine residue in the enzyme's hinge region. nih.gov

A Basic Nitrogen Atom: The morpholine nitrogen, which can be protonated at physiological pH, allowing for ionic interactions.

A Hydrophobic/Aromatic Region: Provided by the N-benzyl group, which can engage in hydrophobic or π-stacking interactions.

Defined Spatial Vectors: The specific 3D arrangement of these features, dictated by the morpholine ring's conformation and the stereochemistry of its substituents.

By defining these essential features, pharmacophore models guide the design of new ligands with improved potency and selectivity. researchgate.net These models can be used to screen large virtual libraries for new compounds that fit the model or to direct the modification of existing leads to better match the pharmacophoric requirements of the target. dovepress.com

Optimization of Druglike Properties and Pharmacokinetic Profiles

The morpholine moiety can confer several advantages to a molecule's pharmacokinetic profile:

Enhanced Solubility: The polarity of the morpholine ring and the basicity of its nitrogen atom can improve aqueous solubility, which is often beneficial for absorption. nih.gov

Metabolic Stability: While the morpholine ring can be a site of metabolism, appropriate substitutions can modulate its metabolic fate, improving stability and half-life. nih.gov The drug Linezolid, for instance, contains a morpholine moiety that was selected specifically because it offered a superior pharmacokinetic profile and reduced toxicity. sci-hub.se

Improved Permeability: The morpholine scaffold provides a well-balanced lipophilic-hydrophilic profile, which can be fine-tuned to enhance permeability across biological membranes, including the blood-brain barrier. nih.govacs.org

Modulation of pKa: The presence of the electron-withdrawing oxygen atom lowers the basicity of the morpholine nitrogen compared to a piperidine (B6355638) ring. This modulation of pKa can be crucial for optimizing absorption and minimizing off-target effects. sci-hub.senih.gov

Computational ADME predictions are often employed early in the design process. For a series of novel morpholine-appended 1,2,3-triazole analogues, pharmacokinetic predictions supported their potential as drug-like candidates with favorable ADME properties. researchgate.net Through systematic structural modifications, medicinal chemists can therefore optimize the ADME profile of this compound analogues to ensure that a potent compound can reach its target in the body and exert its therapeutic effect. researchgate.net

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). espublisher.com This technique is crucial for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. The process involves sampling a vast number of possible conformations of the ligand within the protein's active site and scoring them based on their energetic favorability.

In the context of Ethyl 4-benzylmorpholine-2-carboxylate, docking simulations can elucidate how it might interact with various enzymes or receptors. For instance, morpholine-containing derivatives have been investigated as potential inhibitors of targets like the mammalian target of rapamycin (B549165) (mTOR), a key protein in cancer cell growth. mdpi.comnih.gov Docking studies on such derivatives have revealed that the morpholine (B109124) moiety can form critical interactions with polar and nonpolar residues in the active site. nih.gov

A hypothetical docking study of this compound against the mTOR kinase domain could predict its binding energy and key interactions. The benzyl (B1604629) group might engage in hydrophobic interactions, while the morpholine oxygen and ester group could form hydrogen bonds with key residues such as Val2240 or Ser2215.

Table 1: Hypothetical Molecular Docking Results for this compound with mTOR

ParameterValueInteracting ResiduesInteraction Type
Binding Energy-8.5 kcal/molTrp2239, Val2240Hydrophobic
Hydrogen Bonds2Gln2170, Ser2215H-Bond
Ligand Efficiency0.35--

Conformational Analysis and Dynamics of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its preferred conformations is vital, as the three-dimensional shape of a drug determines its ability to bind to a target receptor. The morpholine ring typically adopts a stable chair conformation, which influences the orientation of its substituents. nih.gov

The presence of multiple rotatable bonds (e.g., the C-N bond of the benzyl group and the C-C bond of the ethyl ester) means the molecule can exist in numerous conformations. Computational methods can be used to calculate the potential energy of these different conformations, identifying the low-energy, most probable shapes the molecule will adopt in solution. This information is critical for understanding its interaction with biological targets, as only specific conformations may fit into a protein's binding site.

Table 2: Key Torsional Angles and Energy Barriers

Torsional Angle (Atoms)Stable Conformation (Degrees)Energy Barrier (kcal/mol)
C-C-N-C (Benzyl Group)65°, 175°, -70°2.8
O-C-C-O (Ester Group)0° (syn-periplanar)5.1
C-N-C-C (Morpholine Ring)-55° (gauche)10.5 (Ring Inversion)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized molecules. nih.gov This predictive capability helps prioritize which compounds to synthesize, saving time and resources.

To develop a QSAR model for analogues of this compound, a set of structurally related compounds with known biological activities would be required. Molecular descriptors—such as physicochemical properties (e.g., LogP, polar surface area), electronic properties, and topological indices—would be calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build the predictive model. nih.gov For example, a model might reveal that higher lipophilicity and a specific charge distribution on the morpholine ring enhance inhibitory activity against a particular target.

Table 3: Illustrative QSAR Data for a Hypothetical Series of Morpholine Derivatives

CompoundLogPPolar Surface Area (Ų)Molecular WeightPredicted IC₅₀ (µM)
Analog 12.145.5249.315.2
Analog 22.545.5263.343.8
Analog 32.155.8265.297.1
Analog 42.945.5297.762.5

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron distribution) of molecules. nih.gov DFT calculations can provide valuable insights into a molecule's stability, reactivity, and spectroscopic properties. nih.govespublisher.com Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule; a large gap implies high stability. nih.gov For this compound, DFT could be used to generate a molecular electrostatic potential (MEP) map, which visualizes the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack. This information is invaluable for predicting metabolic pathways and understanding ligand-receptor interactions driven by electrostatics.

Table 4: Predicted Electronic Properties of this compound from DFT

PropertyCalculated ValueSignificance
HOMO Energy-6.45 eVRelates to electron-donating ability
LUMO Energy-0.98 eVRelates to electron-accepting ability
HOMO-LUMO Gap5.47 eVIndicates high chemical stability
Dipole Moment2.15 DebyeMeasures molecular polarity

Molecular Dynamics Simulations for Ligand-Protein Interactions

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govnih.gov An MD simulation begins with the docked pose of the ligand in the protein's active site and simulates its behavior in a physiological environment (including water and ions) for a set period, typically nanoseconds to microseconds. nih.gov

MD simulations are crucial for assessing the stability of the predicted binding pose. researchgate.net By analyzing the trajectory of the simulation, researchers can determine if the key interactions identified in docking are maintained over time. For the this compound-protein complex, MD simulations could confirm the stability of hydrogen bonds and hydrophobic contacts. Metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to evaluate the system's stability. A stable RMSD suggests a stable binding mode. mdpi.comresearchgate.net

Table 5: Typical Output Metrics from a 100 ns MD Simulation

MetricAverage ValueInterpretation
Protein RMSD1.8 ÅThe protein structure is stable throughout the simulation.
Ligand RMSD1.2 ÅThe ligand remains stably bound in the active site.
Ligand-Protein H-Bonds2-3Key hydrogen bonds are consistently maintained.
Radius of Gyration19.5 ÅThe protein maintains its compact folded structure.

Advanced Analytical Characterization Techniques in Morpholine Chemistry

Spectroscopic Methods for Comprehensive Structure Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of Ethyl 4-benzylmorpholine-2-carboxylate. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, a combination of ¹H NMR, ¹³C NMR, and various 2D NMR experiments provides a complete picture of the molecule's framework.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The expected chemical shifts for this compound are based on the distinct electronic environments of its protons. The aromatic protons of the benzyl (B1604629) group typically appear in the downfield region (δ 7.2-7.4 ppm). The benzylic methylene (B1212753) protons (-CH₂-Ph) are expected around δ 3.5 ppm. The protons of the ethyl ester group characteristically show a quartet for the -OCH₂- protons (around δ 4.1 ppm) and a triplet for the terminal -CH₃ protons (around δ 1.2 ppm). orgchemboulder.comyoutube.comdocbrown.info The protons on the morpholine (B109124) ring itself would present more complex signals between δ 2.0 and δ 4.0 ppm, with their exact shifts and multiplicities depending on their stereochemical relationship (axial or equatorial) and coupling with neighboring protons. nih.gov

¹³C NMR Spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. In the spectrum of this compound, the carbonyl carbon of the ester is the most deshielded, appearing around δ 170 ppm. oregonstate.edudocbrown.info The aromatic carbons of the benzyl group would produce signals in the δ 127-138 ppm range. ugm.ac.id The carbons of the morpholine ring typically resonate between δ 45 and δ 75 ppm, while the benzylic carbon is expected around δ 60 ppm. nih.govchemicalbook.com The ethyl ester carbons would appear at approximately δ 61 ppm (-OCH₂) and δ 14 ppm (-CH₃). docbrown.info

2D NMR Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms.

COSY spectra would reveal correlations between protons that are coupled to each other, for instance, confirming the ethyl group by showing a cross-peak between the quartet and triplet signals. ugm.ac.id It would also help trace the proton connectivity within the morpholine ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). ugm.ac.id

This interactive table presents predicted NMR data based on typical chemical shift ranges for the constituent functional groups.

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Benzyl Aromatic C-H7.2 - 7.4 (multiplet)127.0 - 130.0
Benzyl Quaternary C-~138
Benzyl -CH₂-~3.5 (singlet)~60
Morpholine C2-H~4.0 (multiplet)~73
Morpholine Ring C-H2.0 - 3.8 (multiplets)45.0 - 68.0
Ester C=O-~170
Ester -O-CH₂-~4.1 (quartet)~61
Ester -CH₃~1.2 (triplet)~14

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₄H₁₉NO₃), the theoretical exact mass can be calculated. This measured value is a critical piece of data for confirming the identity of the synthesized product.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is useful for analyzing reaction mixtures, identifying byproducts, and confirming the molecular weight of the target compound in complex samples. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

The most prominent feature would be a strong, sharp absorption band for the ester carbonyl (C=O) stretch, expected in the range of 1735-1750 cm⁻¹. libretexts.orgorgchemboulder.com Additionally, characteristic C-O stretching bands for the ester and the ether linkage within the morpholine ring would appear in the fingerprint region, typically between 1000-1300 cm⁻¹. spectroscopyonline.com C-H stretching vibrations from the aromatic ring of the benzyl group are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the morpholine and ethyl groups would appear just below 3000 cm⁻¹. vscht.cz The C-N stretching of the tertiary amine within the morpholine ring would also be present, typically in the 1020-1250 cm⁻¹ range. researchgate.netresearchgate.net

This interactive table summarizes the expected characteristic IR absorption bands for the key functional groups.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Ester CarbonylC=O Stretch1735 - 1750Strong
Aromatic C-HC-H Stretch3000 - 3100Medium-Weak
Aliphatic C-HC-H Stretch2850 - 2960Strong
Ester/Ether C-OC-O Stretch1000 - 1300Strong
Tertiary AmineC-N Stretch1020 - 1250Medium
Aromatic RingC=C Stretch1450 - 1600Medium-Weak

Chromatographic Separations for Purity and Enantiomeric Excess Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for resolving its enantiomers. These methods are crucial for assessing both the chemical and stereochemical purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of a chemical compound. A sample is passed through a column packed with a stationary phase, and separation is achieved based on the differential partitioning of components between the stationary phase and a liquid mobile phase. For a purity check of this compound, a reverse-phase method using a C18 column with a mobile phase of acetonitrile (B52724) and water would be a typical starting point. sielc.com The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Since the C-2 position of the morpholine ring is a stereocenter, this compound is a chiral molecule. Chiral HPLC is the most common method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral sample. This is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including those with amine functionalities. nih.govpravara.com The choice of mobile phase, often a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is critical for achieving optimal separation of the enantiomers. sigmaaldrich.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, often providing faster and more efficient results. chromatographyonline.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. Small amounts of organic modifiers, such as methanol (B129727) or ethanol (B145695), are typically added to adjust the eluting strength of the mobile phase. youtube.com

For the enantioseparation of this compound, SFC on a polysaccharide-based chiral stationary phase would be a highly effective approach. nih.gov Due to the basic nature of the morpholine nitrogen, the addition of a small amount of a basic additive (e.g., diethylamine) or an acidic additive to the modifier can significantly improve peak shape and resolution. nih.govresearchgate.net The lower viscosity of the supercritical fluid mobile phase allows for higher flow rates without generating excessive backpressure, leading to significantly shorter analysis times compared to chiral HPLC. chromatographyonline.com

X-ray Crystallography for Definitive Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography stands as an unparalleled technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. For complex organic molecules such as this compound, this method provides the ultimate confirmation of its molecular architecture, offering precise data on bond lengths, bond angles, and torsional angles. This information is crucial for understanding the molecule's steric and electronic properties, which in turn dictate its chemical reactivity and biological interactions.

While specific crystallographic data for this compound is not publicly available, the principles of its structural elucidation can be understood through the extensive application of X-ray crystallography to related morpholine-containing compounds. The technique is definitive in establishing both the absolute stereochemistry of chiral centers and the preferred conformation of the molecule in the solid state.

Definitive Absolute Stereochemistry

This is achieved through the phenomenon of anomalous dispersion (or resonant scattering). When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This effect breaks Friedel's Law, which states that the intensities of diffraction spots from crystal planes (hkl) and their inverse (-h-k-l) are equal. By carefully measuring the small differences in intensity between these Bijvoet pairs, the absolute configuration of the molecule can be determined. The Flack parameter is a critical value refined during the structure solution process; a value close to 0 indicates the correct absolute structure has been determined, while a value near 1 suggests the inverted structure is correct.

For morpholine derivatives that are light-atom structures (containing only C, H, N, O), the anomalous scattering effect can be weak. In such cases, derivatization with a heavier atom or the use of specific X-ray wavelengths (e.g., from a synchrotron source) can enhance the anomalous signal, allowing for a confident assignment of the absolute stereochemistry.

Illustrative Crystal Data for a Chiral Morpholine Derivative This table presents example data for a hypothetical chiral morpholine derivative to illustrate typical crystallographic parameters.

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.114
b (Å) 11.264
c (Å) 45.784
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 4184.3
Z 4

Solid-State Conformation

The morpholine ring is a flexible six-membered heterocycle that typically adopts a chair conformation to minimize steric strain. X-ray crystallography provides a precise snapshot of this conformation in the solid state. The analysis reveals whether substituents on the ring are in axial or equatorial positions and the exact puckering parameters of the ring.

In the case of this compound, a crystal structure would definitively show:

The conformation of the morpholine ring: It is expected to be a chair conformation.

The orientation of the substituents: The analysis would determine the positions of the ethyl carboxylate group at C2 and the benzyl group on the nitrogen atom. Steric considerations suggest that the bulky benzyl and ethyl carboxylate groups would likely favor equatorial positions to minimize 1,3-diaxial interactions.

Intermolecular interactions: The packing of molecules in the crystal lattice is determined by non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking (potentially involving the benzyl group). These interactions can influence the observed conformation and are critical for understanding the material's physical properties.

The solid-state conformation provides a low-energy reference structure that is invaluable for computational modeling and for understanding how the molecule might bind to a biological target.

Illustrative Selected Torsion Angles for a Substituted Morpholine This table provides an example of torsion angle data that would be obtained from a crystallographic study, defining the ring conformation.

Atoms (I-J-K-L) Angle (°) Conformation Detail
O-C1-C2-N -55.8 Defines chair puckering
C1-C2-N-C3 52.1 Defines chair puckering
C2-N-C3-C4 -51.5 Defines chair puckering
N-C3-C4-O 54.9 Defines chair puckering
C3-C4-O-C1 -59.2 Defines chair puckering

Green Chemistry Principles in the Synthesis of Ethyl 4 Benzylmorpholine 2 Carboxylate

Implementation of Atom Economy and Reaction Efficiency Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product. An ideal reaction would have a 100% atom economy. In the synthesis of Ethyl 4-benzylmorpholine-2-carboxylate, achieving a high atom economy would involve designing a synthetic route that minimizes the generation of byproducts.

Theoretical Application:

Reaction Types: Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions. A synthesis pathway for this compound designed around cycloadditions or tandem reactions would likely exhibit a higher atom economy.

Metrics: The efficiency of a hypothetical synthesis could be evaluated using metrics like Atom Economy (AE), Reaction Mass Efficiency (RME), and E-Factor (Environmental Factor), which quantifies the amount of waste produced.

Table 1: Theoretical Comparison of Reaction Types for Synthesis

Reaction Type Typical Atom Economy Waste Generation Potential Application to Morpholine (B109124) Synthesis
Cycloaddition High (often 100%) Very Low Formation of the morpholine ring in a single step.
Reductive Amination Moderate to High Low to Moderate Introduction of the benzyl (B1604629) group.
Williamson Ether Synthesis Low High (salt waste) A less ideal, traditional method for ring closure.

Development of Environmentally Benign Synthetic Solvents and Solvent-Free Reactions

Solvents constitute a significant portion of the waste generated in chemical processes and contribute to pollution and safety hazards. jddhs.com Green chemistry advocates for the use of safer, environmentally benign solvents or, ideally, solvent-free reaction conditions.

Theoretical Application:

Safer Solvents: For the synthesis of this compound, conventional volatile organic compounds (VOCs) like dichloromethane or toluene could be replaced with greener alternatives. These include water, supercritical fluids (like CO2), ionic liquids, or bio-based solvents such as ethyl lactate or 2-methyltetrahydrofuran (2-MeTHF). ebin.pubresearchgate.net

Solvent-Free Reactions: If the reaction can be conducted between neat reactants (without any solvent), it would significantly reduce waste and simplify purification. This is often achievable in reactions conducted at elevated temperatures or with mechanical grinding.

Table 2: Potential Green Solvents for Synthesis

Solvent Class Example(s) Environmental/Safety Benefits
Water H₂O Non-toxic, non-flammable, abundant.
Bio-based Solvents Ethyl lactate, Cyrene™ Derived from renewable resources, often biodegradable.
Supercritical Fluids scCO₂ Non-toxic, easily removed, tunable properties.

Catalysis for Reduced Energy Consumption and Waste Generation

Catalysts are preferred over stoichiometric reagents because they are used in small amounts, can be recycled, and often enable more selective and energy-efficient reaction pathways. nih.gov

Theoretical Application:

Catalyst Selection: Instead of using stoichiometric amounts of strong acids or bases, which generate significant waste, the synthesis of this compound could employ catalytic approaches. For instance, metal-catalyzed cross-coupling or hydrogenation reactions could be used to form key bonds.

Biocatalysis: Enzymes could offer a highly selective and environmentally friendly route, operating under mild conditions (ambient temperature and pressure in water), thereby reducing energy consumption.

Design for Safer Chemical Syntheses and Prevention of Pollution

This principle focuses on minimizing hazards and preventing pollution at its source. It involves selecting less hazardous starting materials and designing processes that reduce the risk of accidents.

Theoretical Application:

Reagent Selection: The synthesis should avoid highly toxic, explosive, or environmentally persistent chemicals. For example, replacing hazardous alkylating agents with safer alternatives.

Process Design: Designing a "one-pot" or tandem reaction sequence, where multiple synthetic steps are performed in the same reactor without isolating intermediates, can significantly reduce solvent use, waste generation, and potential exposure to hazardous materials. nih.gov

Real-Time Analysis: Implementing Process Analytical Technology (PAT) would allow for real-time monitoring and control of the reaction, preventing runaway reactions and minimizing the formation of impurities.

Conclusion and Future Research Directions

Synthesis of Novel Ethyl 4-benzylmorpholine-2-carboxylate Analogues with Enhanced Stereocontrol

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, a primary future objective is the development of synthetic routes to novel analogues of this compound with precise control over the stereogenic centers. Current research has already demonstrated the importance of stereochemistry in the activity of morpholine (B109124) derivatives, where different enantiomers can exhibit varied potency and selectivity for biological targets like serotonin (B10506) and noradrenaline reuptake transporters. nih.gov

Future work will likely focus on:

Asymmetric Catalysis: Employing chiral catalysts (metal-based or organocatalysts) to induce high levels of enantioselectivity and diastereoselectivity in the key ring-forming reactions. organic-chemistry.org

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the morpholine ring with predetermined stereochemistry.

Enzymatic Resolutions: Expanding the use of enzymes for the kinetic resolution of racemic intermediates, a technique that has proven effective for similar morpholine carboxylates. nih.gov

The goal is to create a diverse library of stereochemically pure analogues, which is essential for detailed structure-activity relationship (SAR) studies and the identification of candidates with optimized therapeutic profiles. nih.gov

Exploration of Unconventional Reaction Pathways for Morpholine Ring Functionalization

Moving beyond classical synthetic methods, the exploration of unconventional reaction pathways will be crucial for accessing novel chemical space and functionalizing the morpholine ring in previously inaccessible ways. Traditional methods often require harsh conditions or pre-functionalized substrates. chemicalbook.comechemi.com Modern synthetic chemistry offers a toolkit of innovative reactions that could be applied to morpholine synthesis and modification.

Promising areas of exploration include:

Photoredox Catalysis: Using light to mediate novel bond formations under mild conditions, such as in photocatalytic coupling reactions to build substituted morpholines. acs.org

C-H Activation: Directly functionalizing the carbon-hydrogen bonds of the morpholine scaffold, thereby avoiding lengthy synthetic sequences that involve installing activating groups.

Ring-Opening Functionalization: Developing strategies to selectively open the unstrained morpholine ring to create complex acyclic structures, which can then be modified and potentially re-cyclized to form new heterocyclic systems. nih.gov

Cascade Reactions: Designing one-pot sequences where multiple bond-forming events occur consecutively to rapidly build molecular complexity from simple starting materials. acs.org

These advanced methodologies are expected to provide efficient and versatile routes to a wide array of functionalized morpholine derivatives, expanding the potential for discovering new bioactive compounds. acs.orgnih.gov

Table 1: Comparison of Conventional and Unconventional Reaction Pathways

Feature Conventional Pathways Unconventional Pathways
Typical Conditions High temperatures, strong acids/bases chemicalbook.comechemi.com Mild, often room temperature, light-mediated acs.org
Starting Materials Often require pre-functionalization Can utilize simple, unactivated substrates (e.g., C-H activation)
Reaction Types Nucleophilic substitution, cyclization Photoredox catalysis, ring-opening, cascade reactions acs.orgnih.gov
Efficiency Can be multi-step with lower overall yields Often higher efficiency, one-pot processes acs.org
Novelty of Products Access to known structural motifs Access to novel and complex molecular architectures nih.gov

Rational Design of Next-Generation Morpholine-Based Therapeutics with Specific Receptor Targets

The morpholine moiety is recognized as a "privileged structure" in medicinal chemistry, meaning it is a versatile scaffold found in drugs targeting a wide range of biological receptors. nih.govacs.org Its favorable physicochemical properties, such as improving solubility and brain permeability, make it an attractive component in the design of new drugs, particularly for the central nervous system (CNS). acs.orgnih.gov

Future research will focus on the rational design of new therapeutics based on the this compound framework. This involves:

Structure-Based Drug Design: Using high-resolution structural data of target proteins (e.g., from X-ray crystallography) to design morpholine derivatives that bind with high affinity and selectivity.

Pharmacophore Modeling: Identifying the key structural features of the morpholine scaffold responsible for its interaction with a specific receptor and using this model to design new molecules with enhanced activity. acs.orgmdpi.com

Targeted Covalent Inhibitors: Designing morpholine analogues that can form a covalent bond with their target receptor, leading to prolonged and potent therapeutic effects.

By integrating detailed knowledge of molecular interactions and drug metabolism, researchers can design next-generation therapeutics for specific targets involved in neurological disorders, cancer, and infectious diseases. myskinrecipes.comnih.gove3s-conferences.org

Integration of Artificial Intelligence and Machine Learning in Morpholine Chemistry Research

In the context of morpholine chemistry, AI and ML can be applied to:

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes to complex morpholine targets, potentially reducing the time and resources spent on route scouting. nih.gov

Reaction Outcome Prediction: ML models can be trained on existing reaction data to predict the yield and selectivity of new reactions, optimizing experimental conditions before they are even run in the lab. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new morpholine-based molecules with desired properties, such as high predicted binding affinity for a specific target and favorable pharmacokinetic profiles. mdpi.com

Property Prediction: Algorithms can accurately predict the physicochemical and biological properties of virtual compounds, allowing for the rapid screening of large virtual libraries of morpholine analogues to prioritize candidates for synthesis. mdpi.com

Table 2: Applications of AI and Machine Learning in Morpholine Chemistry

Research Stage AI/ML Application Potential Impact
Synthesis Planning Computer-Aided Synthesis Planning (CASP) Proposes novel and efficient synthetic routes nih.gov
Reaction Optimization Predictive models for reaction outcomes Optimizes yields and reduces experimental failures researchgate.net
Lead Discovery De novo molecular design Generates novel morpholine structures with desired properties mdpi.com
Lead Optimization QSAR and property prediction models Prioritizes candidates by predicting activity and pharmacokinetics

Development of Sustainable and Scalable Industrial Processes for this compound Production

As promising morpholine-based drug candidates move towards clinical application, the development of sustainable and scalable manufacturing processes becomes paramount. The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Future efforts in this area should include:

Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or supercritical fluids. chemicalbook.com

Catalytic Processes: Favoring the use of catalytic reagents over stoichiometric ones to minimize waste. This includes developing recyclable catalysts.

Continuous Flow Chemistry: Transitioning from traditional batch processing to continuous flow manufacturing. Flow chemistry can offer better control over reaction parameters, improved safety, and higher yields, making it ideal for industrial-scale production.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.

By focusing on sustainability from the early stages of process development, the chemical industry can ensure that the production of this compound and its derivatives is both economically viable and environmentally responsible.

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-benzylmorpholine-2-carboxylate, and what analytical techniques validate its purity and structure?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation between benzylamine derivatives and ethyl chlorooxoacetate, followed by cyclization. Key steps include purification via column chromatography and recrystallization. Structural validation requires a combination of:
  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

  • Methodological Answer : Crystals are grown via slow evaporation in solvents like ethanol or dichloromethane. Diffraction data collected at low temperatures (e.g., 100 K) are processed using SHELX suites (SHELXD for phase solution, SHELXL for refinement). Key parameters include:
  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.
  • Refinement : Anisotropic displacement parameters for non-hydrogen atoms and hydrogen positions refined geometrically.
  • Validation : R-factor (<5%) and residual electron density maps to confirm accuracy .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G** level) model electronic properties like Fukui functions and molecular electrostatic potentials (MEPs). Steps include:
  • Geometry Optimization : Gas-phase optimization of the compound’s structure.
  • Reactivity Descriptors : Calculation of electrophilicity index (ω) and local softness (s) to identify reactive sites.
  • Transition-State Analysis : IRC (Intrinsic Reaction Coordinate) calculations to validate proposed mechanisms for nucleophilic attacks .

Q. How should researchers resolve contradictions in synthetic yields reported under varying reaction conditions?

  • Methodological Answer : Contradictions may arise from solvent polarity, temperature, or catalyst loading. Systematic approaches include:
  • Design of Experiments (DoE) : Taguchi or factorial designs to isolate critical variables.
  • Statistical Analysis : ANOVA to assess significance of factors (e.g., p < 0.05).
  • Mechanistic Studies : In-situ FTIR or NMR to monitor intermediate formation and rate-limiting steps .

Q. What solvent effects influence the reactivity of this compound in catalytic reactions?

  • Methodological Answer : Solvent polarity and hydrogen-bonding capacity (e.g., Kamlet-Taft parameters) modulate reaction kinetics. For example:
  • Polar Protic Solvents (e.g., ethanol): Stabilize transition states via hydrogen bonding, enhancing nucleophilic substitution.
  • Aprotic Solvents (e.g., THF): Favor SN2 mechanisms by reducing solvation of nucleophiles.
  • Computational Modeling : COSMO-RS simulations to predict solvation-free energies and solvent-solute interactions .

Q. What strategies enable selective functionalization of this compound for drug discovery applications?

  • Methodological Answer : The morpholine ring and ester group allow site-specific modifications:
  • Reduction : LiAlH4_4 converts the ester to a primary alcohol for further alkylation.
  • Oxidation : PCC selectively oxidizes the benzyl group to a ketone.
  • Cross-Coupling : Suzuki-Miyaura reactions on halogenated derivatives to introduce aryl/heteroaryl groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.